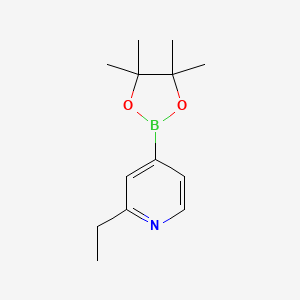

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-6-11-9-10(7-8-15-11)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJPHWDHDLLAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671327 | |

| Record name | 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741709-60-4 | |

| Record name | 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Ethylpyridin-4-yl)boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a dioxaborolane moiety. The presence of the dioxaborolane group is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, pyridine-based compounds have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

| Compound | Activity (MIC μg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.25 - 1 | S. aureus, E. coli |

| Pyridine derivative X | 0.5 - 2 | Bacillus subtilis |

| Pyridine derivative Y | 1 - 3 | Listeria monocytogenes |

Anticancer Potential

Pyridine derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and inhibition of specific kinases involved in cancer progression .

Case Study:

A recent study evaluated the effects of a related pyridine compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer activity .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of pyridine derivatives. The inhibition of glycogen synthase kinase 3 beta (GSK-3β) has been linked to neuroprotection and reduced neuroinflammation . Compounds similar to this compound have demonstrated this ability in preclinical models.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in metabolic pathways.

- Cell Membrane Disruption: Interaction with bacterial membranes leading to cell lysis.

- Signal Transduction Modulation: Affecting pathways such as GSK-3β signaling in neuroprotection.

Scientific Research Applications

Organic Synthesis

2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily used as a reagent in organic synthesis. Its boron moiety allows for:

-

Cross-Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules including pharmaceuticals and agrochemicals.

Reaction Type Example Application Suzuki-Miyaura Coupling Synthesis of biaryl compounds for drug discovery Negishi Coupling Formation of aryl and vinyl compounds

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modify biological activity through boron chemistry:

-

Anticancer Agents : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .

- Case Study : A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), showing promise for further development as an anticancer agent.

Material Science

In material science, this compound is utilized for:

-

Polymerization Processes : It acts as a catalyst or additive in polymer synthesis to enhance the mechanical properties of polymers.

Application Area Specific Use Polymer Chemistry Enhancing thermal stability and mechanical strength

Analytical Chemistry

This compound is also used in analytical chemistry as a derivatizing agent for the detection of various analytes:

- Chromatography : It improves the separation and detection of polar compounds in gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Comparison with Similar Compounds

Substituent Position Variations

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Lacking the ethyl group, this compound exhibits higher reactivity in Suzuki couplings due to reduced steric hindrance and the absence of electron-donating effects. Its molecular weight is 205.06 g/mol , with a melting point of 103–108°C .

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The boronate at the 3-position alters conjugation and steric accessibility, reducing coupling efficiency compared to para-substituted analogs.

Substituent Functional Group Variations

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine (): The electron-withdrawing trifluoromethyl group at the 2-position decreases boronate reactivity in Suzuki reactions but enhances stability under acidic conditions.

- 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Chlorine substituents increase molecular polarity, raising melting points and reducing solubility in non-polar solvents.

Fused-Ring Systems

- 1H-Pyrrolo[2,3-b]pyridine derivatives (): The fused pyrrole-pyridine system introduces steric bulk and conjugated π-systems, making these compounds suitable for coordination chemistry and optoelectronic applications.

Reactivity in Cross-Coupling Reactions

The ethyl group in the target compound exerts an electron-donating effect, slightly reducing the electrophilicity of the boron atom compared to unsubstituted 4-pyridyl boronate esters. This results in moderate reactivity in Suzuki-Miyaura couplings, balancing stability and utility in diverse reaction conditions . In contrast, boronate esters with electron-withdrawing groups (e.g., -CF₃) exhibit lower reactivity due to decreased boron electrophilicity .

Solubility and Melting Behavior

- The ethyl group enhances lipophilicity, improving solubility in organic solvents like THF and DCM. This property is advantageous in drug delivery systems.

- Compounds with polar substituents (e.g., -Cl, -NO₂) have higher melting points (e.g., 268–287°C for chloro-substituted pyridines; ) but reduced solubility.

Data Table: Comparative Analysis of Key Compounds

Preparation Methods

Step-by-step process:

Preparation of the halogenated pyridine core:

Starting from commercially available pyridine derivatives, selective bromination or chlorination at the 4-position of pyridine is performed. For example, 4-bromopyridine or 4-chloropyridine serves as the electrophilic partner.Preparation of the boronic ester:

The boronic ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , is synthesized separately, often via esterification of the corresponding boronic acid with pinacol.Coupling reaction conditions:

The coupling typically employs a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, with a base like potassium carbonate or cesium carbonate, in a solvent mixture of dioxane/water or toluene/water. The reaction proceeds at elevated temperatures (~80°C) under inert atmosphere.

Research findings:

A patent describes coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid using Pd(dppf)Cl₂ and K₂CO₃ in dioxane/water at 80°C, which can be adapted for pyridine derivatives.

The synthesis of similar boronated pyridines involves bromination followed by Suzuki coupling with boronic acids or esters, as outlined in patent WO2006063167A1.

Synthesis of the Boronic Ester

The boronic ester 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is generally prepared by esterification of the corresponding boronic acid with pinacol.

Method:

Starting material:

The pyridine-4-boronic acid or its derivatives.Reaction conditions:

React with excess pinacol in the presence of dehydrating agents or under azeotropic conditions, often using toluene or dichloromethane with a catalytic amount of acid or base.Purification:

The product is purified via column chromatography or recrystallization, yielding a stable boronic ester suitable for coupling reactions.

Research data:

- The synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been reported with high purity using esterification protocols, as documented in PubChem and ACS publications.

Functionalization of the Pyridine Ring

Further modifications, such as introducing the ethyl group at the 2-position, are accomplished via directed lithiation or halogenation followed by alkylation.

Typical approach:

Directed lithiation:

Lithium diisopropylamide (LDA) or n-butyllithium can deprotonate at the 2-position, followed by alkylation with ethyl halides.Halogenation and substitution:

Alternatively, halogenation at the 2-position followed by nucleophilic substitution with ethyl groups can be performed.

Research insights:

- Synthesis of 2-ethyl derivatives involves initial halogenation at the 2-position, followed by Grignard or organolithium reactions to introduce the ethyl substituent.

Summary of Preparation Data

Notes and Considerations

Purity and Stability:

The boronic ester is moisture-sensitive; proper storage under inert atmosphere is recommended.Reaction Optimization:

Catalyst choice, solvent system, and temperature are critical for high yields and purity.Scale-up: The outlined methods are adaptable for both small-scale laboratory synthesis and larger batch production, with attention to reaction parameters.

Q & A

Q. What are the standard synthetic routes for preparing 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions . A halogenated pyridine derivative (e.g., 4-bromo-2-ethylpyridine) reacts with a boronate ester (e.g., bis(pinacolato)diboron) under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80–100°C. Ethyl substitution may necessitate protection/deprotection strategies to avoid side reactions during coupling. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures product isolation .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Pyridine protons appear at δ ~7–8 ppm, with boron coupling observed in ¹¹B NMR (~30 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 275.18).

- X-ray crystallography : Programs like SHELXL or OLEX2 resolve structural ambiguities, particularly for verifying the dioxaborolane ring geometry and ethyl group orientation .

Q. How does the ethyl substituent influence reactivity in cross-coupling reactions?

The ethyl group introduces steric hindrance, slowing transmetalation steps. Mitigation strategies include using bulky ligands (e.g., SPhos) to stabilize Pd intermediates and optimizing reaction temperatures (e.g., 90°C for 12–24 hours). Kinetic studies via ¹¹B NMR track boronate consumption rates .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved for this compound?

- Twinning : Use SHELXL with

TWINandBASFcommands to refine twinned data. - Disorder : Analyze residual electron density maps in OLEX2 to identify solvent molecules or positional disorder. Cross-validate with DFT-optimized geometries (e.g., B3LYP/6-31G*) to resolve ambiguities in boronate ring conformation .

Q. What experimental designs address low yields in sterically hindered Suzuki-Miyaura reactions?

- Microwave-assisted synthesis : Short, controlled heating cycles (e.g., 10-minute ramps to 120°C) improve reaction efficiency.

- Ligand screening : Test Buchwald-type ligands (e.g., XPhos) to enhance Pd catalyst stability.

- In-situ monitoring : Use TLC with fluorescent indicator or HPLC-MS to optimize reaction termination points .

Q. How do electronic effects of the pyridine ring impact regioselectivity in further functionalization?

The electron-deficient pyridine ring directs electrophilic substitution to the 3-position (para to the boronate group). Computational studies (e.g., NBO analysis ) reveal reduced electron density at the 4-position due to the boronate’s electron-withdrawing effect. Experimental validation via directed ortho-metalation (e.g., using LDA) confirms reactivity patterns .

Q. What safety protocols are critical for handling air-sensitive intermediates during synthesis?

- Inert atmosphere : Conduct reactions under argon/nitrogen using Schlenk lines or gloveboxes.

- Quenching : Slowly add reactions to cold, aqueous NH₄Cl to neutralize residual boronate esters.

- Storage : Keep the compound desiccated at –20°C in amber vials to prevent hydrolysis .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data on ethyl group conformation be reconciled?

- Variable-temperature NMR : Perform experiments from 25°C to –40°C to observe rotational barriers of the ethyl group.

- DFT calculations : Compare energy-minimized conformers (e.g., using Gaussian) with X-ray-derived torsion angles. Discrepancies often arise from crystal packing forces versus solution-state dynamics .

Q. Why might catalytic efficiency vary between Pd sources in cross-coupling reactions?

Trace impurities in Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) affect active species formation. Use XPS or ICP-MS to quantify Pd(0)/Pd(II) ratios. Pre-catalyst activation with reducing agents (e.g., DIBAL-H) can standardize performance .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.